Cas no 2227710-57-6 ((2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol)

(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol
- EN300-1919859
- 2227710-57-6
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- インチ: 1S/C8H11BrOS/c1-5-4-11-7(8(5)9)3-6(2)10/h4,6,10H,3H2,1-2H3/t6-/m0/s1
- InChIKey: OQBBUAGDHXTCSR-LURJTMIESA-N
- SMILES: BrC1C(C)=CSC=1C[C@H](C)O
計算された属性
- 精确分子量: 233.97140g/mol
- 同位素质量: 233.97140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.5Ų
- XLogP3: 2.7
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919859-5.0g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 5g |
$7479.0 | 2023-05-31 | ||
Enamine | EN300-1919859-10.0g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 10g |
$11090.0 | 2023-05-31 | ||
Enamine | EN300-1919859-0.5g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 0.5g |
$2475.0 | 2023-09-17 | ||
Enamine | EN300-1919859-0.1g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 0.1g |
$2268.0 | 2023-09-17 | ||
Enamine | EN300-1919859-5g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 5g |
$7479.0 | 2023-09-17 | ||
Enamine | EN300-1919859-2.5g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 2.5g |
$5055.0 | 2023-09-17 | ||
Enamine | EN300-1919859-1.0g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 1g |
$2578.0 | 2023-05-31 | ||
Enamine | EN300-1919859-0.05g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 0.05g |
$2166.0 | 2023-09-17 | ||
Enamine | EN300-1919859-0.25g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 0.25g |
$2372.0 | 2023-09-17 | ||
Enamine | EN300-1919859-10g |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol |
2227710-57-6 | 10g |
$11090.0 | 2023-09-17 |
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
(2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-olに関する追加情報
The Compound CAS No. 2227710-57-6: (2S)-1-(3-Bromo-4-Methylthiophen-2-Yl)Propan-2-Ol
CAS No. 2227710-57-6, commonly referred to as (2S)-1-(3-bromo-4-methylthiophen-2-yl)propan-2-ol, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in drug design, particularly in the development of bioactive molecules targeting specific cellular pathways.
The molecular structure of (2S)-1-(3-bromo-4-methylthiophen-2-Yl)Propan-2-Ol is characterized by a chiral center at the propanol moiety, which imparts stereochemical specificity crucial for biological interactions. The thiophene ring, substituted with bromine and methyl groups, contributes to the compound's electronic properties and enhances its stability under various reaction conditions. This makes it an ideal candidate for use in asymmetric synthesis and enantioselective reactions.
Recent advancements in synthetic methodology have enabled the efficient production of this compound through a combination of cross-coupling reactions and stereoselective reductions. Researchers have employed palladium-catalyzed coupling reactions to assemble the thiophene ring system, followed by hydroboration techniques to achieve the desired stereochemistry at the propanol center. These methods not only improve yield but also ensure high purity, which is essential for its application in medicinal chemistry.
In terms of applications, CAS No. 2227710-57-6 has shown promise in the development of kinase inhibitors and other enzyme-targeted therapies. Its ability to modulate protein-protein interactions makes it a valuable tool in drug discovery programs aimed at treating conditions such as cancer and neurodegenerative diseases. Preclinical studies have demonstrated its potential to inhibit key signaling pathways without significant cytotoxicity, suggesting a favorable therapeutic index.
Moreover, this compound has been explored for its role in materials science, particularly in the synthesis of advanced polymers and organic semiconductors. The thiophene moiety contributes to π-conjugation, enhancing electronic communication within polymer chains. This property has led to investigations into its use in organic electronics, where it could serve as a building block for high-performance devices such as field-effect transistors and light-emitting diodes.
Recent research has also focused on understanding the pharmacokinetic profile of (2S)-1-(3-bromo-4-methylthiophen-Yl)Propan-Ol. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are critical for optimizing dosing regimens and ensuring safety profiles in clinical settings.
In conclusion, CAS No. 2227710-57-6 represents a versatile compound with multifaceted applications across various scientific domains. Its unique structure, combined with recent advancements in synthetic techniques and pharmacological evaluations, positions it as a key player in future innovations within pharmaceuticals and materials science.
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